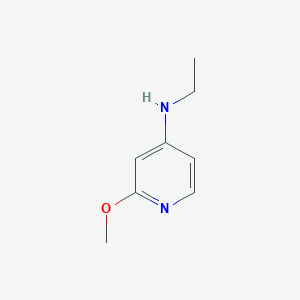

Ethyl-(2-methoxy-pyridin-4-YL)-amine

Description

Ethyl-(2-methoxy-pyridin-4-YL)-amine (CAS: 1220039-68-8, purity: 95–98% ) is a pyridine derivative featuring a methoxy (-OCH₃) group at the 2-position and an ethylamine (-NHCH₂CH₃) substituent at the 4-position of the pyridine ring. This compound is primarily utilized in pharmaceutical research and organic synthesis due to its dual functional groups, which enable diverse reactivity. The methoxy group acts as an electron-withdrawing substituent via resonance, while the ethylamine moiety provides nucleophilic character, making it a versatile intermediate in drug design and coordination chemistry .

Properties

IUPAC Name |

N-ethyl-2-methoxypyridin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-3-9-7-4-5-10-8(6-7)11-2/h4-6H,3H2,1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZZSXVMMDOUJLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC(=NC=C1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701301927 | |

| Record name | N-Ethyl-2-methoxy-4-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701301927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220039-68-8 | |

| Record name | N-Ethyl-2-methoxy-4-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220039-68-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Ethyl-2-methoxy-4-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701301927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl-(2-methoxy-pyridin-4-YL)-amine typically involves the following steps:

Starting Materials: The synthesis begins with 2-methoxy-4-pyridinecarboxylic acid.

Esterification: The carboxylic acid is esterified using ethanol in the presence of a strong acid catalyst like sulfuric acid to form ethyl 2-methoxy-4-pyridinecarboxylate.

Reduction: The ester is then reduced to the corresponding alcohol using a reducing agent such as lithium aluminum hydride.

Amination: Finally, the alcohol is converted to the amine via a substitution reaction with ammonia or an amine source under suitable conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation and high-pressure reactors are often employed to facilitate the reduction and amination steps.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically forming N-oxides or other oxidized derivatives.

Reduction: The compound can be reduced to form various hydrogenated products, depending on the conditions and catalysts used.

Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation using palladium on carbon.

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: N-oxide derivatives.

Reduction: Hydrogenated amines.

Substitution: Alkylated or acylated pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Ethyl-(2-methoxy-pyridin-4-YL)-amine has been investigated for its potential as an anticancer agent. Research indicates that compounds with similar pyridine structures can inhibit specific kinases involved in cancer progression, such as c-KIT, which is implicated in gastrointestinal stromal tumors (GISTs) and systemic mastocytosis . The ability to target mutated forms of these kinases makes such compounds valuable in developing targeted cancer therapies.

Neuroprotective Effects

Studies suggest that pyridine derivatives may exhibit neuroprotective effects, potentially making them candidates for treating neurodegenerative diseases. The mechanism often involves modulation of neurotransmitter systems or reduction of oxidative stress .

Pharmaceutical Applications

Drug Development

The structural characteristics of this compound allow for modifications that can enhance its pharmacological properties. For instance, the introduction of various substituents at different positions on the pyridine ring can lead to compounds with improved efficacy or reduced side effects .

Synthesis of Novel Compounds

The synthesis of this compound and its derivatives has been optimized to yield high purity and yield. Techniques such as Buchwald–Hartwig arylamination have been employed to introduce amino groups at specific positions on the pyridine ring, facilitating the creation of a library of compounds for biological testing .

Structure-Activity Relationship (SAR) Studies

SAR studies have been conducted to evaluate the biological activity of this compound derivatives. These studies help identify key structural features that contribute to their biological activities, guiding further modifications for enhanced potency .

Potential as a PET Tracer

Recent research has explored the use of pyridine derivatives, including this compound, as potential positron emission tomography (PET) tracers. This application is particularly significant in imaging studies for cancer diagnosis and monitoring treatment responses .

Case Studies and Research Findings

Mechanism of Action

The mechanism by which Ethyl-(2-methoxy-pyridin-4-YL)-amine exerts its effects depends on its specific application:

Molecular Targets: In medicinal chemistry, it may interact with various enzymes or receptors, modulating their activity.

Pathways Involved: The compound can influence biochemical pathways related to neurotransmission, inflammation, or cellular signaling, depending on its structural modifications and target specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Table 1: Key Structural Differences

Key Observations :

- Electronic Effects : The methoxy group in the target compound reduces electron density at the pyridine ring compared to 4-ethenylpyridin-2-amine (electron-rich vinyl group) .

- Steric Hindrance : Ethyl-(2,2,6,6-tetramethyl-piperidin-4-YL)-amine exhibits significant steric bulk, limiting its accessibility in reactions compared to the less hindered pyridine-based analogue .

- Basicity : Ethyl-(tetrahydro-pyran-4-YL)-amine, with a saturated oxygen-containing ring, shows higher basicity (pKa ~9–10) than the aromatic pyridine derivative (pKa ~5–6) .

Reactivity Insights :

- The target compound undergoes electrophilic aromatic substitution (e.g., nitration) at the 3- or 5-positions due to methoxy-directed orientation .

- In contrast, 4-ethenylpyridin-2-amine participates in radical polymerization or Diels-Alder reactions via its vinyl group .

Table 3: Application Comparison

Biological Activity

Ethyl-(2-methoxy-pyridin-4-YL)-amine is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound can be characterized by its pyridine ring, which is known for conferring various pharmacological properties. The methoxy group at the 2-position and the ethyl amine side chain contribute to its unique biological profile. Understanding the structure is crucial for elucidating its activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyridine derivatives, including those similar to this compound. The compound has been evaluated for its activity against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Pyridine Derivatives

| Compound | Activity Type | MIC (mg/mL) | Target Organisms |

|---|---|---|---|

| This compound | Antibacterial | 0.0039 - 0.025 | S. aureus, E. coli |

| CXL017 | Anticancer | Submicromolar | MDR cancer cells |

| Other Pyridine Derivatives | Antifungal | 16.69 - 78.23 | C. albicans |

The minimum inhibitory concentration (MIC) values indicate that this compound exhibits significant antibacterial activity, particularly against S. aureus and E. coli, with complete bacterial death observed within a short time frame .

Anticancer Activity

This compound has also been studied for its anticancer properties, especially in overcoming multidrug resistance (MDR) in cancer cells. The compound's mechanism involves modulating intracellular calcium levels and inhibiting antiapoptotic proteins.

Research indicates that compounds related to this compound can induce apoptosis through the endoplasmic reticulum (ER) pathway by antagonizing Bcl-2 family proteins . This mechanism is particularly relevant in MDR cancer cells, where traditional therapies often fail.

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound. Modifications to the pyridine ring and functional groups can significantly impact potency and selectivity.

Key Findings from SAR Studies

- Functional Group Influence : The presence of methoxy or methyl groups at specific positions on the pyridine ring enhances cytotoxicity against cancer cells .

- Amino Group Variability : Primary and secondary amino groups are generally preferred over tertiary amines for maintaining potency .

- Hydrophobicity : Increasing hydrophobic character through structural modifications can improve membrane permeability and bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.